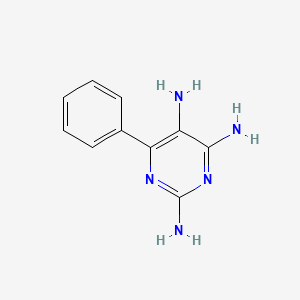
6-Phenylpyrimidine-2,4,5-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Phenylpyrimidine-2,4,5-triamine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of three amino groups at positions 2, 4, and 5, and a phenyl group at position 6. Pyrimidine derivatives are known for their wide range of biological activities and are used in various therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylpyrimidine-2,4,5-triamine typically involves the step-wise replacement of leaving groups on an already constructed pyrimidine ring. One common method employs the use of 2,4,6-trichloropyrimidine as a starting material. The reaction involves the sequential substitution of chlorine atoms with amino groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
6-Phenylpyrimidine-2,4,5-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Applications De Recherche Scientifique
6-Phenylpyrimidine-2,4,5-triamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of tuberculosis and other infectious diseases.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals
Mécanisme D'action
The mechanism of action of 6-Phenylpyrimidine-2,4,5-triamine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit thymidylate synthase, an enzyme involved in DNA synthesis, thereby exerting its anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Diamino-5-phenyl-6-ethylpyrimidine: Similar structure but with an ethyl group at position 6.
2,4,6-Trichloropyrimidine: Used as a starting material for the synthesis of various pyrimidine derivatives.
4-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine: Known for its neuroprotective activities
Uniqueness
6-Phenylpyrimidine-2,4,5-triamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its three amino groups and phenyl substitution make it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
13491-72-0 |
|---|---|
Formule moléculaire |
C10H11N5 |
Poids moléculaire |
201.23 g/mol |
Nom IUPAC |
6-phenylpyrimidine-2,4,5-triamine |
InChI |
InChI=1S/C10H11N5/c11-7-8(6-4-2-1-3-5-6)14-10(13)15-9(7)12/h1-5H,11H2,(H4,12,13,14,15) |
Clé InChI |
DQNNVEUCALFYGS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=NC(=N2)N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


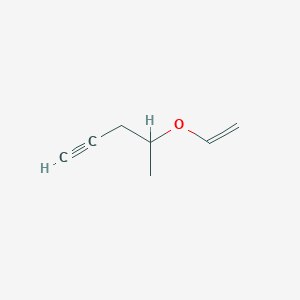


![[Ethoxy(methylamino)methylidene]propanedinitrile](/img/structure/B14714387.png)


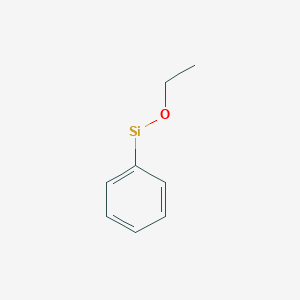


![2-[2-(4-Nitrophenyl)hydrazinylidene]propanal](/img/structure/B14714403.png)
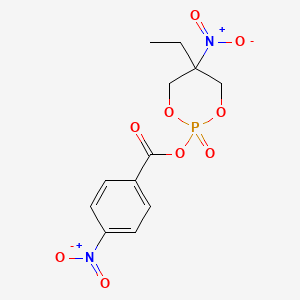
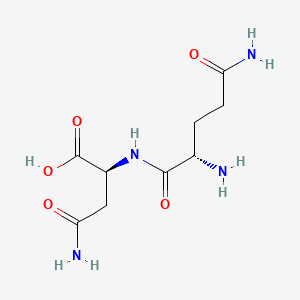
![2,5-Dimethoxy-3,6-bis[(2-methylpropyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14714423.png)
diphenyl-lambda~5~-phosphane](/img/structure/B14714432.png)
